Spectinomycin dihydrochloride pentahydrate

Catalog No.
S543664
CAS No.
22189-32-8
M.F
C14H36Cl2N2O12
M. Wt
495.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spectinomycin dihydrochloride pentahydrate

CAS Number

22189-32-8

Product Name

Spectinomycin dihydrochloride pentahydrate

IUPAC Name

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;pentahydrate;dihydrochloride

Molecular Formula

C14H36Cl2N2O12

Molecular Weight

495.3 g/mol

InChI

InChI=1S/C14H24N2O7.2ClH.5H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;;;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H;5*1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;;;;;;/m1......./s1

InChI Key

DCHJOVNPPSBWHK-UXXUFHFZSA-N

SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl

Synonyms

Actinospectacin, Adspec, Ferkel Spectam, Kempi, Prospec, Salmosan T, Salmosan-T, Spectam, Spectam, Ferkel, Spectinomycin, Spectinomycin Dihydrochloride, Anhydrous, Spectinomycin Dihydrochloride, Pentahydrate, Spectinomycin Hydrochloride, Stanilo, Trobicin

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl

Isomeric SMILES

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl

Antibacterial studies

  • Mechanism of action: Spectinomycin inhibits protein synthesis in bacteria by binding to the 30S subunit of the ribosome. This prevents the formation of essential proteins, leading to cell death. [Source: National Institutes of Health. PubChem Compound Summary for Spectinomycindihydrochloride, CID=65812741, ]
  • Research on specific bacteria: Spectinomycin can be used to study a variety of bacteria, including those that are resistant to other antibiotics. [Source: Journal of Bacteriology, Volume 183, Issue 12, Pages 3747-3751, doi: 10.1128/JB.183.12.3747-3751.2001, ]

Selection agent in genetic studies

  • Plasmid selection: Spectinomycin can be used to select for cells that have been successfully transformed with a plasmid containing a spectinomycin resistance gene. This allows researchers to identify and isolate cells of interest. [Source: Agrobacterium tumefaciens and Plant Diseases, Edited by James P. G. Murray, pp. 47-72, ]
  • Plant transformation: Similar to plasmid selection, spectinomycin can be used to select for plant cells that have been successfully transformed with a gene of interest. [Source: Plant Molecular Biology Reporter, Volume 14, Issue 3, Pages 242-250, doi: 10.1007/BF02772099, ]

Spectinomycin is an aminocyclitol antibiotic derived from the bacterium Streptomyces spectabilis []. It exhibits a broad spectrum of activity, inhibiting the growth of various gram-positive and gram-negative bacteria []. Due to its limited systemic absorption, spectinomycin has found use in treating specific infections like gonorrhea and as a research tool for studying protein synthesis [, ].


Molecular Structure Analysis

Spectinomycin dihydrochloride pentahydrate has a complex molecular structure with the formula C₁₄H₂₄N₂O₇·2HCl·5H₂O and a molecular weight of 495.35 g/mol []. The core structure consists of a central ring system with attached hydroxyl and amino groups. Two hydrochloride (HCl) molecules and five water molecules are associated with the core structure []. The presence of multiple hydroxyl groups makes the molecule hydrophilic, contributing to its water solubility [].


Chemical Reactions Analysis

Synthesis

Decomposition

Spectinomycin is relatively stable under physiological conditions. However, prolonged exposure to heat or light can lead to degradation [].

Other Relevant Reactions

Spectinomycin interacts with the bacterial ribosome, specifically the 30S subunit, inhibiting protein synthesis. This action disrupts bacterial growth and replication []. The exact mechanism of this interaction is still being elucidated, but it likely involves binding to the ribosomal RNA and interfering with the assembly of the translation initiation complex [].


Physical And Chemical Properties Analysis

  • Appearance: White powder []
  • Melting Point: Not reported
  • Boiling Point: Decomposes before boiling []
  • Solubility: Highly soluble in water, slightly soluble in methanol, practically insoluble in ethanol and other organic solvents []
  • Stability: Relatively stable under physiological conditions, degrades upon prolonged heat or light exposure []

Spectinomycin acts by inhibiting protein synthesis in bacteria. It binds to the 30S subunit of the ribosome, interfering with the assembly of the initiation complex required for protein translation. This disrupts the ability of bacteria to produce essential proteins, ultimately leading to cell death [].

Studies suggest that spectinomycin may interact with specific ribosomal RNA (rRNA) sequences, hindering the binding of initiator tRNA, a crucial step in protein synthesis initiation [].

Spectinomycin exhibits low systemic absorption and is generally well-tolerated when used appropriately []. However, some potential hazards exist:

  • Toxicity: High doses of spectinomycin can cause gastrointestinal side effects and nephrotoxicity (kidney damage) [].
  • Hypersensitivity: Allergic reactions to spectinomycin have been reported [].
  • Antibiotic Resistance: Overuse of spectinomycin can lead to the development of antibiotic-resistant bacteria [].

UNII

HWT06H303Z

Related CAS

1695-77-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 50 of 52 companies with hazard statement code(s):;
H315 (96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Spectinomycin Hydrochloride is the hydrochloride salt form of spectinomycin, an aminocyclitol antibiotic derived from Streptomyces spectabilis with antibacterial property. Spectinomycin hydrochloride binds to the bacterial 30S ribosomal subunit, thereby inhibiting peptide elongation and protein synthesis, consequently leading to bacterial cell death.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Irritant

Irritant

Other CAS

22189-32-8

Wikipedia

Spectinomycin hydrochloride
Spectinomycin hydrochloride hydrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-14
Davis, Bernard D. /Mechanism of Bactericidal Action of Aminoglycosides./Microbiological Reviews 51.3 (1987): 341-50.Wishart, David. /Sulfamethazine./ DrugBank. Web. 10 Sept. 2012.

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